3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2,4,6-Trimethylphenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core with a 2,4,6-trimethylphenyl group attached to one of its bridgehead positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of electron-withdrawing groups and leaving groups to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of photochemical synthesis or other high-yield methods. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the bridgehead positions or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted or 1,4-disubstituted arenes.
Materials Science: The bicyclo[1.1.1]pentane core is used as a molecular rod, rotor, or linker unit in the design of new materials such as liquid crystals, FRET sensors, and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core provides a rigid, three-dimensional structure that can enhance binding affinity and selectivity for certain biological targets. The presence of the 2,4,6-trimethylphenyl group can further modulate the compound’s pharmacological properties by influencing its hydrophobicity and electronic characteristics .
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)bicyclo[1.1.1]pentan-1-amine: This compound features a similar bicyclo[1.1.1]pentane core but with a 2-chlorophenyl group instead of a 2,4,6-trimethylphenyl group.
3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine: Another similar compound with a trifluoropropyl group attached to the bicyclo[1.1.1]pentane core.
Uniqueness
3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable candidate for various applications in scientific research and drug discovery .
Properties
IUPAC Name |
3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-9-4-10(2)12(11(3)5-9)13-6-14(15,7-13)8-13/h4-5H,6-8,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRGTSATMYJIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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